4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole
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Overview
Description
4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole is a heterocyclic compound that features an isoxazole ring, a cyclopropyl group, and a trifluoromethoxyphenyl moiety. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals. The presence of the trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole typically involves a multi-step process:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via trifluoromethylation reactions, which have seen significant advancements with the development of new reagents.
Chloromethylation and Cyclopropylation: The chloromethyl group can be introduced through chloromethylation reactions, while the cyclopropyl group can be added via cyclopropanation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the isoxazole ring or other functional groups.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group with an amine would yield an amine derivative of the compound.
Scientific Research Applications
4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential as a pharmaceutical agent is being explored, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to enzymes and receptors, while the isoxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenyl isocyanate: Shares the trifluoromethoxy group but differs in its isocyanate functionality.
3-(2-(4-R-phenyl)hydrazinylidene)pentane-2,4-diones: Contains an isoxazole ring but lacks the trifluoromethoxy and cyclopropyl groups.
Uniqueness
4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole is unique due to its combination of a chloromethyl group, a cyclopropyl group, and a trifluoromethoxyphenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H11ClF3NO2 |
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Molecular Weight |
317.69 g/mol |
IUPAC Name |
4-(chloromethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazole |
InChI |
InChI=1S/C14H11ClF3NO2/c15-7-10-12(19-21-13(10)8-5-6-8)9-3-1-2-4-11(9)20-14(16,17)18/h1-4,8H,5-7H2 |
InChI Key |
RBPLFMZCNBNACJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)CCl |
Origin of Product |
United States |
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